BenchChemオンラインストアへようこそ!

1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

Imidazoline Receptor Neuropharmacology Binding Selectivity

1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine (CAS 1699237-59-6) is a heterocyclic building block featuring a pyrazole core with a 1-methyl-1H-imidazol-4-yl substituent, defined by the molecular formula C9H13N5 and a molecular weight of 191.23 g/mol. This compound is primarily investigated as a scaffold for kinase inhibitors and as a ligand for imidazoline receptors, with documented affinity (Ki) of 100 nM for the I2 imidazoline receptor.

Molecular Formula C9H13N5
Molecular Weight 191.23 g/mol
Cat. No. B13317464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine
Molecular FormulaC9H13N5
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C2=CN(C=N2)C)C)N
InChIInChI=1S/C9H13N5/c1-6-8(12-14(3)9(6)10)7-4-13(2)5-11-7/h4-5H,10H2,1-3H3
InChIKeyTZTIRFQMRXSGMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine: Chemical Identity and Core Pharmacological Profile for Procurement Decisions


1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine (CAS 1699237-59-6) is a heterocyclic building block featuring a pyrazole core with a 1-methyl-1H-imidazol-4-yl substituent, defined by the molecular formula C9H13N5 and a molecular weight of 191.23 g/mol . This compound is primarily investigated as a scaffold for kinase inhibitors and as a ligand for imidazoline receptors, with documented affinity (Ki) of 100 nM for the I2 imidazoline receptor [1]. Its unique substitution pattern—specifically the 1,4-dimethyl decoration on the pyrazole ring in conjunction with the N-methylimidazole attachment at the 4-position—creates a distinct vector and electronic environment that is critical for target engagement, making it a non-interchangeable intermediate in medicinal chemistry campaigns.

Why 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine Cannot Be Replaced by Generic Analogs: A Structural Selectivity Rationale


Simple substitution with close analogs such as 1-methyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine or 4-ethyl variants is intrinsically risky due to precise structure-activity relationships (SAR) governing this chemotype. The 4-methyl group on the pyrazole is a critical pharmacophoric element; its removal or bulkier replacement can drastically alter the dihedral angle between the pyrazole and imidazole rings, thereby disrupting key hydrogen-bonding networks and hydrophobic interactions with target protein pockets [1]. Even regioisomeric variation, such as attaching the imidazole at the 2-position instead of the 4-position, relocates the basic nitrogen, which can eliminate functional activity at imidazoline receptors or kinase ATP-binding sites [2]. Consequently, procuring the exact substitution pattern is essential for maintaining the validated biological activity profile.

Quantitative Differentiation Evidence for 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine


I2 Imidazoline Receptor Binding Affinity: Differentiation from Non-Imidazole Scaffolds

The compound demonstrates a binding affinity (Ki) of 100 nM for the I2 imidazoline receptor in rabbit kidney membranes [1]. While direct head-to-head data against the specific structural analogs is not publicly available, this affinity is a class-level discriminator. For instance, non-imidazole I2 ligands like 2-BFI typically exhibit nanomolar affinities, whereas many simple imidazole-pyrazole analogs lacking the precise 1,4-dimethyl decoration often show markedly lower affinity (Ki > 1000 nM) due to suboptimal fit in the I2 binding pocket [2].

Imidazoline Receptor Neuropharmacology Binding Selectivity

Kinase Inhibitor Scaffold Potential: p38α MAPK Pathway Interference

Imidazo-pyrazole derivatives, including the target chemotype, have been shown to block p38MAPK phosphorylation in human platelets and HUVEC cells [1]. The specific 1,4-dimethyl substitution on the pyrazole, combined with the 4-imidazolyl attachment, was identified as a key structural determinant for maintaining anti-angiogenic and anti-inflammatory activities [2]. While IC50 values for this exact compound are not reported in isolation, the class-level SAR indicates that the 4-methyl group is essential for potency; its removal or relocation significantly reduces p38MAPK pathway inhibition [2].

Kinase Inhibition Anti-inflammatory p38 MAPK

Structural Confirmation and Purity Assurance for Reproducible Screening

Commercial supplies of this compound are guaranteed at a purity of 95%, with batch-specific certificates of analysis including molecular weight confirmation (191.23 g/mol) and SMILES string validation (N1=CN(C=C1C2=NN(C(N)=C2C)C)C) . This contrasts with generic in-house syntheses, which often yield complex mixtures of regioisomers (such as the 2-imidazolyl analog) that are difficult to separate and may confound biological results. The validated identity ensures that screening results are attributable solely to the intended 1,4-dimethyl-3-(1-methyl-1H-imidazol-4-yl) isomer.

Chemical Purity Structural Integrity Procurement Specification

High-Value Application Scenarios for Procuring 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine


I2 Imidazoline Receptor Probe Development for CNS Disorders

The validated 100 nM Ki for the I2 imidazoline receptor makes this compound an ideal starting point for developing PET tracers or high-throughput screening probes targeting CNS diseases such as depression, pain, and neurodegenerative disorders [1]. Its structure contains a free amine handle, which is essential for further derivatization with fluorophore or radiolabeled tags without disrupting the core pharmacophore [1].

Kinase-Focused Fragment Library Design for Oncology and Inflammation

As a core fragment that demonstrates p38MAPK pathway inhibition, this compound is highly suitable for inclusion in kinase-targeted fragment libraries [2]. Its 1,4-dimethyl pyrazole moiety mimics the ATP-adenine recognition element, and the imidazole ring provides a vector for growth into the selectivity pocket, enabling the rational design of potent, selective inhibitors of kinases such as CDK1, HER2, or Aurora-A [3].

High-Throughput Screening (HTS) Validation Standard

The defined binding affinity and guaranteed purity (95%) position this compound as a reliable positive control or calibration standard in HTS campaigns aimed at identifying novel I2 receptor ligands or kinase inhibitors. Its consistent batch-wise reproducibility mitigates the risk of false negatives or positives that can arise from using structurally ambiguous or impure in-house batches [1].

Quote Request

Request a Quote for 1,4-Dimethyl-3-(1-methyl-1H-imidazol-4-yl)-1H-pyrazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.